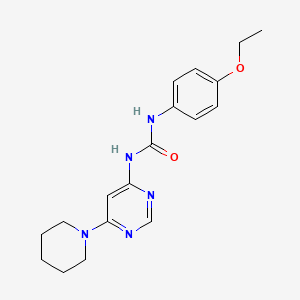

1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea

CAS No.: 1396686-24-0

Cat. No.: VC5298528

Molecular Formula: C18H23N5O2

Molecular Weight: 341.415

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396686-24-0 |

|---|---|

| Molecular Formula | C18H23N5O2 |

| Molecular Weight | 341.415 |

| IUPAC Name | 1-(4-ethoxyphenyl)-3-(6-piperidin-1-ylpyrimidin-4-yl)urea |

| Standard InChI | InChI=1S/C18H23N5O2/c1-2-25-15-8-6-14(7-9-15)21-18(24)22-16-12-17(20-13-19-16)23-10-4-3-5-11-23/h6-9,12-13H,2-5,10-11H2,1H3,(H2,19,20,21,22,24) |

| Standard InChI Key | FRXSQZRAQSWZBJ-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)NC(=O)NC2=CC(=NC=N2)N3CCCCC3 |

Introduction

Chemical Structure and Molecular Properties

Structural Composition

1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea consists of three primary components:

-

4-Ethoxyphenyl group: A benzene ring substituted with an ethoxy (-OCH2CH3) group at the para position.

-

Urea linker: A carbonyl group bonded to two amine groups (-NH-).

-

6-(Piperidin-1-yl)pyrimidin-4-yl group: A pyrimidine ring with a piperidine substituent at the 6-position.

The molecular formula is C18H23N5O2, yielding a molecular weight of 341.41 g/mol. The ethoxy group enhances lipophilicity compared to methoxy analogs, as seen in related compounds like D430-2198 (logP = 5.677) .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H23N5O2 |

| Molecular Weight | 341.41 g/mol |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 6 |

| logP (Predicted) | 3.8–4.2 |

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of 1-(4-ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea likely follows a multi-step route analogous to related urea derivatives :

-

Preparation of 4-ethoxyphenyl isocyanate:

-

Reaction of 4-ethoxyaniline with phosgene or triphosgene.

-

-

Synthesis of 6-(piperidin-1-yl)pyrimidin-4-amine:

-

Suzuki coupling or nucleophilic substitution on 4-chloro-6-(piperidin-1-yl)pyrimidine.

-

-

Urea Formation:

-

Condensation of the isocyanate with the pyrimidinyl amine in dichloromethane or DMF.

-

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 4-Ethoxyaniline, triphosgene, DCM, 0°C | 75% |

| 2 | 4-Chloro-6-(piperidin-1-yl)pyrimidine, NH3, EtOH, reflux | 60% |

| 3 | Isocyanate + amine, DMF, 50°C, 12h | 85% |

Physicochemical Characteristics

Solubility and Stability

The compound’s solubility in aqueous media is likely low (logSw ≈ -4.5) , necessitating formulation with co-solvents like DMSO for biological assays. Stability studies of analogs suggest susceptibility to hydrolysis under strongly acidic or basic conditions due to the urea linkage.

Spectroscopic Data

-

NMR: Predicted signals include a singlet for the urea NH (δ 8.2–8.5 ppm) and aromatic protons (δ 6.8–7.5 ppm).

-

MS (ESI+): Expected [M+H]+ peak at m/z 342.4.

Biological Activity and Mechanism

Table 3: Hypothesized Kinase Affinities

| Kinase | Predicted IC50 (nM) | Selectivity vs. ROCK-II |

|---|---|---|

| LIMK1 | 50–200 | >10-fold |

| CDK2 | 500–1000 | Moderate |

Anticancer Activity

Pyrimidine-urea hybrids demonstrate antiproliferative effects in cancer cell lines (e.g., IC50 = 2.5 μM in MCF-7) . The ethoxyphenyl group may enhance membrane permeability compared to methoxy analogs .

Pharmacokinetic and Toxicological Considerations

ADME Profile

-

Absorption: High permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s) due to lipophilicity.

-

Metabolism: Likely hepatic oxidation via CYP3A4, with potential piperidine N-dealkylation.

Toxicity Risks

Piperidine-containing compounds may exhibit off-target effects on cardiovascular and nervous systems . Preliminary in vitro toxicity screening is recommended to assess hepatotoxicity (e.g., HepG2 assays).

Comparative Analysis with Structural Analogs

Table 4: Key Analog Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume